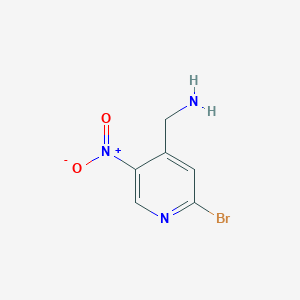
(2-Bromo-5-nitropyridin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-nitropyridin-4-yl)methanamine is an organic compound with the molecular formula C₆H₆BrN₃O₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitropyridin-4-yl)methanamine typically involves the bromination and nitration of pyridine derivatives followed by amination. One common method includes:
Bromination: Pyridine is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromopyridine.
Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position, forming 2-bromo-5-nitropyridine.
Amination: Finally, the nitro compound undergoes reduction and subsequent amination to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-5-nitropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized back to a nitro group or further to a nitroso group using oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: (2-Amino-5-nitropyridin-4-yl)methanamine.
Oxidation: (2-Nitroso-5-nitropyridin-4-yl)methanamine.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-nitropyridin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Bromo-5-nitropyridin-4-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-nitropyridine: Lacks the methanamine group, making it less versatile in certain reactions.
2-Amino-5-nitropyridine: Similar structure but with an amino group instead of a bromine atom, leading to different reactivity and applications.
2-Bromo-3-nitropyridine:
Uniqueness
(2-Bromo-5-nitropyridin-4-yl)methanamine is unique due to the presence of both bromine and nitro groups, along with the methanamine moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C6H6BrN3O2 |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
(2-bromo-5-nitropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6BrN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H,2,8H2 |
InChI-Schlüssel |
XIEFRTUWNUGQAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


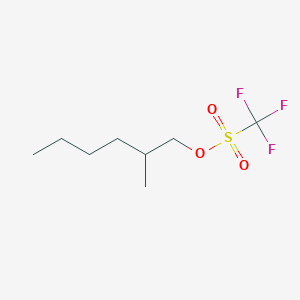
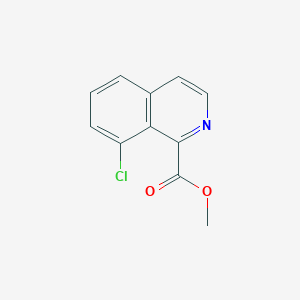
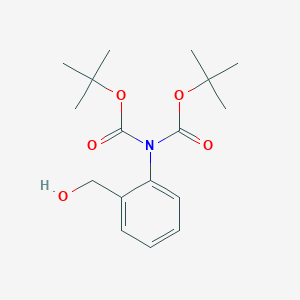
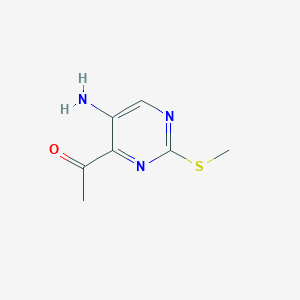
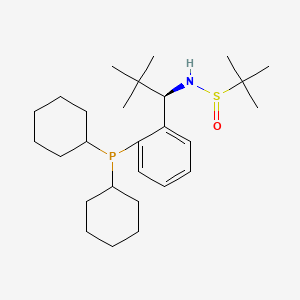
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)
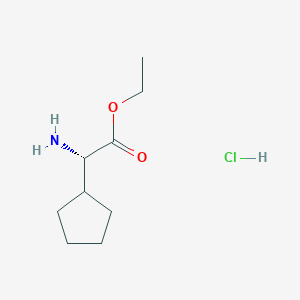

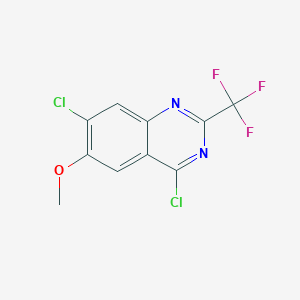

![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
